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Compound of Interest

Compound Name: (4-Methylphenylthio)acetone

Cat. No.: B075361

An In-depth Technical Guide to the Physical Properties of 1-(p-tolylthio)propan-2-one

Abstract

This technical guide provides a comprehensive examination of the physical and spectroscopic
properties of 1-(p-tolylthio)propan-2-one (CAS No. 1200-13-1), an a-keto thioether of significant
interest in synthetic organic chemistry and drug development. Synthesizing data from supplier
technical sheets and predictive models based on analogous structures, this document serves
as a critical resource for researchers, chemists, and quality control professionals. Key
physicochemical parameters, including boiling point, density, and refractive index, are
presented alongside a detailed predictive analysis of its mass spectrometry, nuclear magnetic
resonance (NMR), and infrared (IR) spectroscopic profiles. Furthermore, this guide outlines
robust, field-proven experimental protocols for the empirical verification of these properties,
ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Scientific Context of an a-Keto
Thioether

1-(p-tolylthio)propan-2-one is a bifunctional molecule featuring a ketone carbonyl group and a
thioether linkage. This structural arrangement, specifically a sulfur atom at the a-position to a
carbonyl, imparts unique chemical reactivity and makes it a valuable intermediate. The
thioether moiety can be selectively oxidized to sulfoxides and sulfones, modulating the
compound's polarity, hydrogen bonding capability, and steric profile. The ketone offers a handle
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for a multitude of classic transformations, including aldol reactions, reductive aminations, and
Wittig olefinations.

Understanding the fundamental physical properties of this compound is paramount for its
effective use. For professionals in drug development, these properties influence formulation,
solubility, and ADME (absorption, distribution, metabolism, and excretion) profiles. For process
chemists, precise knowledge of melting and boiling points is critical for purification, scale-up,
and ensuring process safety. This guide provides that foundational knowledge, grounded in
both reported data and expert scientific interpretation.

Molecular and Physicochemical Properties

The identity and core physical constants of 1-(p-tolylthio)propan-2-one are summarized below.
This data is essential for accurate reagent measurement, reaction setup, and safety
considerations.

Chemical Identity and Structure

The molecule consists of a propan-2-one backbone where one of the methyl carbons is linked
to the sulfur atom of a p-thiocresol (4-methylbenzenethiol) unit.

Caption: Molecular structure of 1-(p-tolylthio)propan-2-one.

Table 1: Chemical Identifiers and Molecular Properties

Parameter Value Source(s)
CAS Number 1200-13-1 [11[2][3][4]
Molecular Formula C10H120S [4]
Molecular Weight 180.27 g/mol [4]

1-{(4-
IUPAC Name methylphenyl)sulfanyl]propan- [2]

2-one

| Common Synonyms| (4-Methylphenylthio)acetone, (p-Tolylthio)acetone |[2][4] |
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Physicochemical Data

There is a notable discrepancy in publicly available data regarding the physical state of this
compound at standard temperature and pressure. Multiple safety data sheets describe it as a
yellow liquid[5][6]. Conversely, other chemical suppliers report a melting point between 96-98
°C, which would classify it as a solid[4][7][8]. This discrepancy may arise from clerical errors in
databases or the existence of different polymorphic forms. However, the reported boiling point
at reduced pressure is consistent with a high-boiling liquid. For practical laboratory use, it
should be treated as a high-boiling liquid or a low-melting solid.

Table 2: Reported Physical Properties

Property Value Conditions Source(s)
Physical State Liquid 20 °C, 1 atm [51[6]1[8]
Appearance C.olo.rless to Yellow ] [5][6]
Liquid
Boiling Point 133-135°C @ 7 -9 Torr [4]
96 -98 °C Pressure not specified  [5][7]
Melting Point 96 -98 °C 1 atm [718]
Density 1.088 g/cm3 @ 19 °C [4]
Refractive Index 1.562 @ 20°C [4]
Water Solubility Low / Insoluble - [6]

| Solvent Solubility| Soluble in common organic solvents (e.g., alcohols, acetone, chlorinated
solvents) | Inferred from structure [[9][10] |

Spectroscopic Profile (Predicted)

No formally published and assigned spectra for 1-(p-tolylthio)propan-2-one were identified. The
following profiles are expertly predicted based on the known spectroscopic behavior of its
constituent functional groups and data from closely related analogs.
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Mass Spectrometry (MS)

Under Electron lonization (EIl), the molecule is expected to produce a distinct molecular ion
peak and undergo characteristic fragmentation patterns, primarily a-cleavage adjacent to the
carbonyl group and cleavage at the thioether bond.

e Molecular lon (M*:): Expected at m/z = 180. The presence of sulfur should also yield an M+2
peak (from the 34S isotope) with an intensity of approximately 4.5% relative to the M*- peak.

a-Cleavage (Loss of Methyl Radical): Cleavage of the C-C bond between the carbonyl and
the methyl group would result in the loss of a methyl radical (-CHs, 15 Da), yielding a
prominent acylium ion at m/z = 165.

a-Cleavage (Loss of Thioarylmethyl Radical): Cleavage of the C-C bond between the
carbonyl and the methylene group is less favored but possible, leading to an acylium ion at
m/z = 43 (CH3sCO™).

Thioether Cleavage: Homolytic cleavage of the CH2-S bond can lead to the formation of the
p-tolylthio radical or cation. A major fragment is expected from the cleavage and
rearrangement to form the p-thiocresol cation at m/z = 124.

McLafferty Rearrangement: A McLafferty rearrangement is not possible for this structure as it
lacks a y-hydrogen relative to the carbonyl group.

Tropylium lon: The p-tolyl group can fragment further, potentially forming a tropylium-type ion
at m/z = 91.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectra are predicted in deuterochloroform (CDClIs) with tetramethylsilane (TMS) as a
reference (0.00 ppm).

e 1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly
informative with five distinct signals.

o O~ 7.25-7.35 ppm (d, 2H): Aromatic protons ortho to the sulfur atom.
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[e]

0 ~ 7.10-7.20 ppm (d, 2H): Aromatic protons meta to the sulfur atom. The AA'BB' system
of the 1,4-disubstituted ring will appear as two distinct doublets.

[e]

0 ~ 3.60-3.70 ppm (s, 2H): Methylene protons (CHz) alpha to both the carbonyl group and
the sulfur atom. The singlet nature arises from the absence of adjacent protons.

[e]

0 ~ 2.30-2.35 ppm (s, 3H): Methyl protons of the tolyl group.

o

0 ~ 2.20-2.25 ppm (s, 3H): Methyl protons of the acetyl group.

e 13C NMR Spectroscopy (Predicted): The proton-decoupled 3C NMR spectrum should display
8 unique carbon signals.

o & ~ 205-208 ppm: Carbonyl carbon (C=0). This is the most downfield signal[11].
o 0~ 137-139 ppm: Aromatic quaternary carbon attached to the methyl group.

o 0~ 132-134 ppm: Aromatic quaternary carbon attached to the sulfur atom.

o 0~ 130-131 ppm (2C): Aromatic CH carbons ortho to the sulfur atom.

o &~ 129-130 ppm (2C): Aromatic CH carbons meta to the sulfur atom.

o 0 ~ 45-48 ppm: Methylene carbon (-S-CH2-C=0).

o O ~ 29-31 ppm: Acetyl methyl carbon (-C(=0)-CHs).

o O ~ 20-22 ppm: Tolyl methyl carbon (Ar-CHs).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch and vibrations associated with
the aromatic ring and thioether linkage.

e ~1710-1725 cm~1 (Strong, Sharp): C=0 stretch. This is a hallmark absorption for aliphatic
ketones.

e ~3000-3100 cm~1 (Medium): Aromatic C-H stretching.
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e ~2850-2960 cm~! (Medium-Weak): Aliphatic C-H stretching from the methyl and methylene
groups.

e ~1590-1610 cm~t & ~1490-1510 cm~* (Medium): C=C stretching vibrations within the
aromatic ring.

e ~810-840 cm~* (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted (para)
benzene rings.

e ~650-750 cm~t (Weak to Medium): C-S stretching vibration. This can be difficult to assign
definitively.

Experimental Protocols for Physicochemical
Characterization

To ensure the scientific integrity of data used in research and development, empirical
verification of physical properties is essential. The following section details standard operating
procedures for the characterization of 1-(p-tolylthio)propan-2-one.

Workflow for Comprehensive Analysis

The logical flow for characterizing a new or unverified batch of the compound involves a
sequence of analyses from basic physical properties to detailed structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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